3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid: is a complex organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a pyrrole ring with carboxylic acid groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods:
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced carboxylic acid derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
In chemistry, 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology and Medicine:
This compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its derivatives have been studied for their anti-inflammatory, antioxidant, and anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties .
Mechanism of Action
The mechanism of action of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: This compound shares a similar structure but has a furan ring instead of a pyrrole ring.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has an ethane-1,2-dione core with similar dimethoxyphenyl groups.
Uniqueness:
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is unique due to its pyrrole ring, which imparts different chemical properties compared to similar compounds with furan or ethane-1,2-dione cores. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
653572-64-6 |
---|---|
Molecular Formula |
C22H21NO8 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C22H21NO8/c1-28-13-7-5-11(9-15(13)30-3)17-18(20(22(26)27)23-19(17)21(24)25)12-6-8-14(29-2)16(10-12)31-4/h5-10,23H,1-4H3,(H,24,25)(H,26,27) |
InChI Key |
MVQHJMRXUZQUSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NC(=C2C3=CC(=C(C=C3)OC)OC)C(=O)O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.